Acth (11-24)

Receptor Pharmacology MC2R Antagonism Binding Affinity

Procure ACTH (11-24) (CAS 4237-93-8), the definitive tetradecapeptide antagonist of the melanocortin-2 receptor (MC2R). Unlike full agonists ACTH(1-39) or ACTH(1-24), this C-terminal fragment binds MC2R with high affinity (IC₅₀ ≈ 1 nM) yet activates calcium-dependent, cAMP-independent cortisol secretion—a pathway selectively blocked by nifedipine/verapamil. It uniquely stimulates magnesium accumulation without lipolysis in adipocyte models and antagonizes ACTH(1-24)-induced behavioral responses when administered intracerebroventricularly. Critical for dissecting MC2R signaling in adrenal tumors and CNS studies where agonist fragments are confounded.

Molecular Formula C77H134N24O16
Molecular Weight 1652.0 g/mol
CAS No. 4237-93-8
Cat. No. B550168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (11-24)
CAS4237-93-8
SynonymsAdrenocorticotropic Hormone (11-24)
Molecular FormulaC77H134N24O16
Molecular Weight1652.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N
InChIInChI=1S/C77H134N24O16/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-/m0/s1
InChIKeyWNXWTCYVIHOQAJ-IOSGZJLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (11-24) (CAS 4237-93-8): Procurement & Differentiation Guide for the 11-24 Fragment of Adrenocorticotropic Hormone


ACTH (11-24) (CAS 4237-93-8) is a synthetic tetradecapeptide corresponding to residues 11-24 of the full-length adrenocorticotropic hormone (ACTH) sequence. Unlike the full agonist ACTH(1-39) or the clinically used fragment ACTH(1-24) (tetracosactide), ACTH (11-24) is characterized pharmacologically as an antagonist of the melanocortin-2 receptor (MC2R/ACTH receptor) [1]. This fragment lacks the N-terminal signaling domain (residues 1-10) required for full cAMP-mediated steroidogenesis but retains the C-terminal binding domain, enabling it to act as a competitive ligand at MC2R and to induce partial, non-cAMP-dependent cortisol release in certain adrenal cell models [2].

Why ACTH (11-24) Cannot Be Interchanged with Other ACTH Fragments: The Critical Role of Residues 11-24 in Binding, Antagonism, and Functional Selectivity


Generic substitution among ACTH-derived fragments is scientifically unsound because the N-terminal (1-10) and C-terminal (11-24) domains mediate fundamentally distinct receptor interactions and downstream signaling events. While ACTH(1-24) and ACTH(1-39) are full agonists that robustly stimulate cAMP production and corticosteroid synthesis, ACTH (11-24) binds with high affinity to the same MC2R receptor yet exhibits antagonist properties and signals through calcium-dependent, cAMP-independent pathways [1]. Furthermore, the 11-24 fragment demonstrates a unique functional profile: it stimulates magnesium accumulation without inducing lipolysis (a property not shared by ACTH(1-20) or ACTH(1-24)) and can antagonize ACTH(1-24)-induced behavioral responses in vivo [2][3]. These divergent pharmacological profiles arise from the presence of distinct active sites within the ACTH molecule, meaning that experimental outcomes are highly fragment-specific and cannot be extrapolated across analogs [4].

ACTH (11-24): Quantitative Evidence for Differentiated Activity Relative to In-Class Comparators


High-Affinity MC2R Antagonism: IC50 Comparison of ACTH (11-24) at the Cloned Mouse Receptor

ACTH (11-24) functions as a high-affinity antagonist at the melanocortin-2 receptor (MC2R/ACTH receptor). In a stably transfected HeLa cell line expressing the cloned mouse MC2R, ACTH (11-24) inhibited ACTH(1-39)-stimulated cAMP accumulation with an IC50 of approximately 1 nM, confirming its potent antagonistic activity at this receptor [1].

Receptor Pharmacology MC2R Antagonism Binding Affinity

Differential Binding Affinity: 10-Fold Higher Affinity of ACTH(1-24) vs. ACTH (11-24) in Human Adrenocortical Membranes

In normal human adrenal cortex preparations, the binding affinity of 125I-ACTH(1-24) is approximately 10-fold higher than that of 125I-ACTH (11-24) [1]. This difference highlights the contribution of the N-terminal 1-10 sequence to high-affinity receptor interaction, while the 11-24 fragment alone retains specific, measurable binding.

Receptor Binding Adrenal Cortex Structure-Activity Relationship

Functional Selectivity in Adipocytes: Stimulation of Magnesium Accumulation without Lipolysis

ACTH (11-24) exhibits a distinct functional selectivity not shared by other ACTH fragments. In rat adipocyte plasma membrane vesicles, ACTH (11-24) stimulates magnesium accumulation but does not stimulate lipolysis. In contrast, ACTH(1-20) retains full lipolytic activity but has a minimal effect on magnesium accumulation [1]. This demonstrates that the magnesium-accumulating activity maps specifically to the 11-24 region, while the lipolytic activity is encoded within the N-terminal region.

Functional Selectivity Lipolysis Ion Transport

Mechanistic Differentiation: Calcium-Dependent, cAMP-Independent Cortisol Secretion

In freshly dispersed beef adrenal cortical cells, ACTH (11-24) promotes cortisol secretion via a mechanism distinct from that of ACTH(1-24) or ACTH(1-10). While ACTH(1-24) and ACTH(1-10) signal primarily through the cAMP pathway, maximal cortisol release by ACTH (11-24) is enhanced by forskolin (an adenylate cyclase activator) but inhibited by the calcium channel blockers nifedipine and verapamil [1]. Additionally, vanadium inhibits ACTH(1-24) and ACTH(1-10)-induced secretion but not ACTH (11-24)-induced secretion, indicating a fundamentally different signaling pathway for the 11-24 fragment [2].

Signal Transduction Steroidogenesis Calcium Signaling

Potentiation of Full Agonist Steroidogenesis in Zona Glomerulosa and Fasciculata Cells

In isolated rat adrenal zona glomerulosa and zona fasciculata cells, ACTH (11-24) alone stimulated aldosterone and corticosterone production, respectively. Importantly, it also potentiated the steroidogenic effects of the full agonist ACTH(1-39) in both cell systems [1]. This potentiating effect suggests that ACTH (11-24) can enhance the maximal steroidogenic response to physiological ACTH, a property not typically observed with simple competitive antagonists.

Adrenal Steroidogenesis Potentiation Corticosterone

In Vivo Antagonism of ACTH(1-24)-Induced Behavioral Syndrome

In an in vivo rat model, intracerebroventricular administration of ACTH (11-24) (1.69 µg/animal) inhibited the behavioral syndrome (stretching, yawning, penile erections) induced by ACTH(1-24) [1]. The ACTH (11-24) fragment itself was devoid of any behavioral activity, demonstrating pure antagonism of the central effects of the full agonist fragment. This contrasts with the central nervous system effects of other ACTH fragments and underscores the role of the 11-24 domain as a modulator of melanocortin-mediated behaviors.

Behavioral Pharmacology CNS Effects Melanocortin System

Validated Research Applications for ACTH (11-24) Based on Quantitative Differentiation Evidence


MC2R Antagonism and Receptor Binding Studies

Utilize ACTH (11-24) as a high-affinity, competitive antagonist (IC50 ≈ 1 nM at cloned mouse MC2R) to dissect ligand-receptor interactions at the melanocortin-2 receptor. Its ~10-fold lower binding affinity relative to ACTH(1-24) in human adrenal membranes provides a calibrated benchmark for characterizing MC2R binding sites in normal and pathological tissues, including adrenocortical tumors [1][2].

Dissecting Non-cAMP, Calcium-Dependent Steroidogenic Signaling

Employ ACTH (11-24) to selectively activate calcium-dependent, cAMP-independent cortisol secretion in adrenal cell models. Its unique sensitivity to calcium channel blockers (nifedipine, verapamil) and resistance to vanadium inhibition distinguish its signaling pathway from that of ACTH(1-24) and ACTH(1-10), enabling precise pharmacological dissection of parallel steroidogenic signaling cascades [3].

Investigating Magnesium Transport Independent of Lipolysis

Use ACTH (11-24) as a selective probe for studying ACTH receptor-mediated magnesium accumulation in adipocyte models. Unlike ACTH(1-20), which triggers lipolysis but not magnesium uptake, ACTH (11-24) specifically stimulates magnesium accumulation without inducing lipolysis, making it the fragment of choice for mapping the structural determinants of this distinct hormonal action [4].

In Vivo Behavioral Pharmacology and Central Melanocortin System Modulation

Administer ACTH (11-24) intracerebroventricularly (e.g., 1.69 µg/animal in rats) to antagonize ACTH(1-24)-induced behavioral responses (stretching, yawning, penile erections). This application is directly supported by evidence showing that ACTH (11-24) blocks central melanocortin-mediated behaviors without intrinsic activity, making it a valuable tool for studying the role of the 11-24 domain as an 'address sequence' for brain ACTH receptors [5].

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